molecular formula C7H12ClN3S2 B1380908 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride CAS No. 1864064-83-4

2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride

Cat. No. B1380908
M. Wt: 237.8 g/mol
InChI Key: QGJQECLBONCNQY-UHFFFAOYSA-N
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Description

The compound “2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride” is a complex organic molecule that contains several functional groups, including an azetidine ring, a thiadiazole ring, and a thioether linkage . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring (a four-membered ring containing a nitrogen atom), a thiadiazole ring (a five-membered ring containing two nitrogen atoms and a sulfur atom), and a thioether linkage (a sulfur atom connected to two carbon atoms) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and thiadiazole rings, as well as the thioether linkage . These functional groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and thiadiazole rings could influence its polarity, solubility, and stability .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the azetidin-2-one structure, related to 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antimicrobial activity, highlighting their potential in the development of new antimicrobial agents. For instance, Ansari and Lal (2009) reported the synthesis of novel azetidin-2-ones with effective antimicrobial properties (Ansari & Lal, 2009). Similarly, Makwane et al. (2018) synthesized derivatives of 1,3,4-thiadiazole that showed notable antibacterial and antifungal activities (Makwane et al., 2018).

Biological Activity Evaluation

Saeed, Al-Jadaan, and Abbas (2020) evaluated the biological activity of a novel azetidin-2-one compound, confirming its effectiveness against various bacterial strains, and investigated its cytotoxicity, which was found to be minimal until higher concentrations (Saeed, Al-Jadaan, & Abbas, 2020). Bhati and Kumar (2008) synthesized azetidin-2-one derivatives and evaluated them for anti-inflammatory, ulcerogenic, and analgesic activities, finding compound 8g to be particularly active (Bhati & Kumar, 2008).

Antifungal Activities

Gupta et al. (2011) synthesized new compounds with the 1,3,4-thiadiazole structure and assessed their antifungal activities, revealing moderate to significant effectiveness against fungal strains (Gupta et al., 2011). Shukla and Srivastava (2008) reported the synthesis of azetidinone and thiazolidinone derivatives with promising antifungal and antibacterial properties (Shukla & Srivastava, 2008).

Future Directions

Given the interesting structure of this compound, it could be worthwhile to study its synthesis, properties, and potential applications in more detail. It could also be interesting to explore the biological activity of this compound, given the known activities of other azetidine and thiadiazole derivatives .

properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(12-5)11-4-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJQECLBONCNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
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2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
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2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 5
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2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 6
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride

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